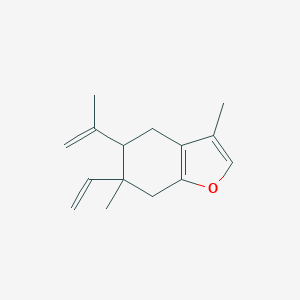

Curzerene

Description

Properties

CAS No. |

17910-09-7 |

|---|---|

Molecular Formula |

C15H22O |

Molecular Weight |

218.33 g/mol |

IUPAC Name |

(5R,6R)-6-ethyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran |

InChI |

InChI=1S/C15H22O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h9,13H,2,6-8H2,1,3-5H3/t13-,15-/m1/s1 |

InChI Key |

SLEDFMXZSQPLHT-UKRRQHHQSA-N |

Isomeric SMILES |

CC1=COC2=C1C[C@@H]([C@@](C2)(C)C=C)C(=C)C |

Canonical SMILES |

CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C |

Synonyms |

curzerene |

Origin of Product |

United States |

Technical Deep Dive: Biosynthesis and Chemical Dynamics of Curzerene

Executive Summary

Curzerene is a bioactive sesquiterpene found predominantly in the rhizomes of Curcuma species (e.g., C. wenyujin, C. zedoaria) and Eugenia uniflora. It possesses significant pharmacological potential, including antiproliferative activity against glioblastoma and lung adenocarcinoma cell lines.

For researchers and drug developers, the critical insight is that Curzerene is often an artifact of extraction . It exists in a temperature-dependent chemical equilibrium with its isomer, Furanodiene , via a Cope rearrangement. While plants synthesize the furanodiene scaffold enzymatically, the accumulation of curzerene is frequently driven by post-harvest processing (drying, steam distillation). Understanding this dynamic is non-negotiable for standardizing active pharmaceutical ingredients (APIs).

Part 1: Biosynthetic Architecture

The biosynthesis of curzerene follows the classical terpenoid pathway, originating from the cytosolic Mevalonate (MVA) pathway, which is the dominant source of sesquiterpenes in rhizomes.

Precursor Assembly

-

IPP & DMAPP Formation: The MVA pathway converts Acetyl-CoA to Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP).

-

FPP Synthesis: Farnesyl Pyrophosphate Synthase (FPS) catalyzes the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form Farnesyl Pyrophosphate (FPP) (

), the universal sesquiterpene precursor.

Cyclization and Functionalization

The transformation of FPP into the furanosesquiterpene core involves two distinct phases: cyclization by Terpene Synthases (TPS) and oxidation by Cytochrome P450s.

-

Step A: Cyclization to Germacrene A: The enzyme Germacrene A Synthase (GAS) ionizes FPP to form the germacryl cation, which cyclizes to form (+)-Germacrene A. This is a committed step in the biosynthesis of many Curcuma sesquiterpenes, including

-elemene and furanodiene. -

Step B: Furan Ring Formation: Germacrene A is unstable and typically sequestered or modified immediately. In the curzerene pathway, it undergoes oxidation (likely at the C12 position) followed by cyclization to form the furan ring. This step is catalyzed by specific Cytochrome P450 monooxygenases (CYP71 family) , yielding Furanodiene .

The Cope Rearrangement (The "Curzerene Switch")

This is the most critical technical aspect. Furanodiene (a 1,4-diene system) and Curzerene (a 1,5-diene system) are valence tautomers.

-

Mechanism: A reversible, thermally induced [3,3]-sigmatropic rearrangement (Cope rearrangement).[1][2]

-

Thermodynamics: At ambient plant temperatures, the equilibrium favors Furanodiene . Upon heating (e.g.,

during steam distillation or GC-MS analysis), the equilibrium shifts, or the reaction rate increases sufficiently to observe significant conversion to Curzerene .

Part 2: Visualization of the Pathway

The following diagram illustrates the enzymatic flow from Acetyl-CoA to Furanodiene and the non-enzymatic thermal shift to Curzerene.

Figure 1: Biosynthetic pathway of Curzerene showing the enzymatic origin via Furanodiene and the thermal Cope rearrangement.

Part 3: Enzymology & Gene Targets

For metabolic engineering or transcriptomic screening, the following gene families are the primary targets.

| Enzyme Class | Target Gene | Function | Key Characteristics |

| Prenyltransferases | FPS (Farnesyl pyrophosphate synthase) | Condensation of IPP/DMAPP to FPP. | Cytosolic localization; highly conserved. |

| Terpene Synthases | GAS (Germacrene A synthase) | Cyclization of FPP to Germacrene A. | Requires |

| Monooxygenases | CYP71 Family | Oxidation of Germacrene A to furan-containing scaffold. | Heme-thiolate proteins; require NADPH-P450 reductase. |

Transcriptomic Insight: In Curcuma wenyujin, upregulation of GAS homologs correlates directly with the accumulation of furanosesquiterpenoids in the rhizome during late developmental stages.

Part 4: Experimental Protocols

Protocol A: Native Extraction (Preserving Furanodiene)

Objective: To isolate the biosynthetic precursor Furanodiene without artifactual conversion to Curzerene. Principle: Avoidance of heat to prevent the activation energy threshold of the Cope rearrangement.

-

Harvesting: Collect fresh Curcuma rhizomes. Wash and slice thinly.

-

Lyophilization: Freeze-dry the rhizomes at

under vacuum. Do not oven dry. -

Cold Percolation:

-

Grind dried rhizomes to a fine powder in liquid nitrogen.

-

Extract with n-hexane or diethyl ether at

for 24 hours. -

Note: Avoid polar solvents like methanol if downstream GC analysis is planned, as they can extract non-volatiles that dirty the injector liner.

-

-

Concentration: Evaporate solvent under a stream of

gas at room temperature ( -

Analysis: Analyze via HPLC-UV (210 nm) or LC-MS. If GC-MS is necessary, use a "cold on-column" injection technique to minimize thermal degradation.

Protocol B: Controlled Thermal Conversion (Generating Curzerene)

Objective: To standardize Curzerene production for bioactivity assays.

-

Starting Material: Pure Furanodiene (isolated via Protocol A) or Furanodiene-rich essential oil.

-

Reaction: Dissolve Furanodiene in toluene or benzene.

-

Reflux: Heat to reflux (

for toluene) for 2-4 hours. -

Monitoring: Monitor the shift via GC-FID. The Curzerene peak will increase as Furanodiene decreases.

-

Purification: Separate the isomers using Silica Gel 60 column chromatography.

-

Mobile Phase: n-Hexane:Ethyl Acetate (95:5).

-

Curzerene typically elutes slightly later than Furanodiene due to conformational differences, though separation is difficult; preparative HPLC is recommended for

purity.

-

Part 5: References

-

Katsuyama, Y., et al. (2009).[3][4] "Curcuminoid biosynthesis in Curcuma longa: Identification of curcuminoid synthase." The Plant Journal. Link

-

De Kraker, J.W., et al. (1998).[5][6] "(+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory." Plant Physiology. Link

-

Chen, R., et al. (2022).[7] "Functional characterization of key polyketide synthases by integrated metabolome and transcriptome analysis on curcuminoid biosynthesis in Curcuma wenyujin." Industrial Crops and Products. Link

-

Mau, C.J., et al. (2010). "Biosynthesis of sesquiterpene lactones in the Asteraceae." Plant Biology. Link

-

Adio, A.M. (2009). "Germacrenes A–E and related compounds: thermal, photochemical and acid induced transannular cyclizations." Tetrahedron. (Grounding for Cope mechanism).[8] Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Germacrene-A synthase - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Exploration and mutagenesis of the germacrene A synthase from Solidago canadensis to enhance germacrene A production in E.coli - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Curzerene.

Abstract

Curzerene (CAS 17910-09-7) is a bioactive sesquiterpene containing a furan moiety, predominantly isolated from Curcuma species (C. zedoaria, C. longa) and Commiphora myrrha. While exhibiting promising antiproliferative and anti-inflammatory potential, its utility in drug development is often compromised by its thermal instability and structural isomerism. This guide provides a rigorous physicochemical profile, emphasizing the thermodynamic equilibrium with furanodiene (Cope rearrangement), self-validating analytical protocols, and handling requirements to ensure data integrity in preclinical workflows.

Part 1: Molecular Identity & Structural Architecture

Curzerene is a furan-containing germacrane-type sesquiterpene. Its structure is characterized by a bicyclic framework incorporating a furan ring fused to a six-membered ring, with specific vinyl and isopropenyl substituents.

| Parameter | Technical Detail |

| IUPAC Name | (5R,6R)-6-ethenyl-3,6-dimethyl-5-(prop-1-en-2-yl)-5,6-dihydro-4H-1-benzofuran |

| Common Synonyms | Curzeren, Isofuranogermacrene |

| CAS Registry Number | 17910-09-7 |

| Molecular Formula | C₁₅H₂₀O |

| Molecular Weight | 216.32 g/mol |

| Stereochemistry | Two chiral centers at C5 and C6.[1] Naturally occurring form is typically (5R,6R). |

| Structural Alert | Furan Moiety: Susceptible to metabolic oxidation (CYP450) to reactive enedials. |

Part 2: Physicochemical Parameters

The following data points are critical for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

| Property | Value / Range | Implication for Development |

| Physical State | Viscous liquid (Pale yellow to amber) | Requires precise volumetric dispensing; density correction needed. |

| Boiling Point | 282.8°C (est. at 760 mmHg) | High thermal stress risk. GC injection ports >200°C may induce rearrangement (see Section 4). |

| Solubility (Water) | < 0.2 mg/L (Insoluble) | Requires lipid-based delivery systems (liposomes, nanoemulsions) or cyclodextrin complexation. |

| Solubility (Organic) | Soluble in Ethanol, DMSO, CHCl₃ | DMSO stocks are stable for in vitro assays; avoid protic solvents for long-term storage. |

| LogP (Lipophilicity) | 4.6 – 4.9 (Experimental/Predicted) | High membrane permeability; potential for blood-brain barrier (BBB) crossing; high risk of non-specific protein binding. |

| Density | ~0.96 g/cm³ | Essential for converting weight-based dosing to molar concentrations. |

Part 3: Spectroscopic Signature & Identification (Self-Validating Protocols)

The Analytical Challenge: Curzerene is a thermal rearrangement product of Furanodiene. Standard GC-MS methods using high injector temperatures often degrade Furanodiene into Curzerene, leading to false-positive identification or quantification errors.

Protocol: Always validate Curzerene purity using ambient-temperature techniques (HPLC or NMR) before relying on GC-MS.

Mass Spectrometry (GC-MS)

-

Ionization: Electron Impact (EI), 70 eV.

-

Base Peak: m/z 108 (Characteristic fragmentation of the furan-containing skeleton).

-

Molecular Ion: m/z 216 [M]+ (Often weak).

-

Diagnostic Fragments: m/z 145, 133, 119, 91.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing Curzerene from its isomers without thermal artifacts.

-

¹H NMR (500 MHz, CDCl₃) Diagnostic Signals:

-

Furan Proton: δ ~7.0–7.2 ppm (s, H-12).

-

Vinyl Group: Multiplets at δ ~5.7 ppm (dd, H-8) and ~4.9–5.1 ppm (terminal methylene).

-

Isopropenyl Group: Singlet methyl at δ ~1.7–1.8 ppm; olefinic protons at δ ~4.7–4.8 ppm.

-

Ring Methyl: Singlet at δ ~2.1 ppm (attached to furan ring).

-

Analytical Decision Tree

Use the following logic flow to determine the correct analytical method for your sample.

Figure 1: Analytical decision matrix. Note that GC-MS is flagged as high-risk due to the potential for thermal Cope rearrangement.

Part 4: Chemical Reactivity & Stability

The Cope Rearrangement Equilibrium

The most critical chemical property of Curzerene is its relationship with Furanodiene .

-

Mechanism: [3,3]-Sigmatropic rearrangement (Cope rearrangement).[2]

-

Condition: At elevated temperatures (>150°C), the ten-membered ring of Furanodiene rearranges to the six-membered ring structure of Curzerene.

-

Implication: Essential oils distilled via steam distillation often show higher Curzerene content than cold-pressed extracts or SFE (Supercritical Fluid Extraction) extracts, which may be richer in Furanodiene.

Figure 2: The thermal Cope rearrangement pathway. Researchers must control extraction temperatures to preserve the native phytochemical profile.

Oxidative Sensitivity

-

Furan Ring: The electron-rich furan ring is prone to oxidation by singlet oxygen or metabolic enzymes (CYP450), leading to ring opening and the formation of reactive dicarbonyls (toxicophores).

-

Storage: Store pure reference standards under Argon/Nitrogen at -20°C. Avoid repeated freeze-thaw cycles.

Part 5: Isolation & Purification Protocols

To obtain high-purity Curzerene without inducing thermal artifacts, Supercritical Fluid Extraction (SFE) followed by Preparative HPLC is the recommended workflow.

Protocol Steps:

-

Raw Material: Dried rhizomes of Curcuma zedoaria (pulverized to 40 mesh).

-

Extraction (SFE):

-

Solvent: CO₂ + 5% Ethanol cosolvent (increases solubility of polar sesquiterpenes).

-

Pressure: 15–20 MPa.

-

Temperature: 40–50°C (Kept low to prevent rearrangement).

-

-

Fractionation: Silica gel column chromatography.

-

Mobile Phase: n-Hexane : Ethyl Acetate gradient (100:0 → 90:10).

-

Curzerene typically elutes in the non-polar fractions.

-

-

Purification: Preparative HPLC (C18 column).

-

Mobile Phase: Acetonitrile : Water (isocratic 85:15).

-

Detection: UV at 210 nm (terminal vinyl absorption).

-

Part 6: Pharmacophore & Drug-Like Properties[3]

Curzerene falls into the "Lead-Like" category but requires optimization for "Drug-Likeness" due to lipophilicity.

| ADME Predictor | Assessment | Optimization Strategy |

| Lipinski Rule of 5 | Compliant (MW <500, LogP <5, H-donors <5, H-acceptors <10) | Good candidate for oral bioavailability, but solubility is the limiting factor. |

| Blood-Brain Barrier | High Penetration Predicted (LogP ~4.6) | Potential application in neuro-oncology (e.g., glioblastoma) or CNS inflammation. |

| Metabolic Stability | Low to Moderate | The furan ring is a "metabolic soft spot." Structural modification (e.g., hydrogenation of the vinyl group) may improve half-life but alter potency. |

References

-

PubChem. (2023). Curzerene Compound Summary. National Library of Medicine. [Link]

-

NIST Chemistry WebBook. (2023). Curzerene Mass Spectrum. National Institute of Standards and Technology. [Link]

- Deng, X., et al. (2018). "Separation of Curzerene and Furanodiene from Curcuma wenyujin." Journal of Chromatography B.

- Baldovini, N., et al. (2001). "Antibacterial activity of the essential oil of Curcuma zedoaria." Fitoterapia.

-

Wang, Y., et al. (2017). "Antitumor effects of curzerene in lung cancer cells via the inhibition of proliferation and migration." Oncology Reports. (Source for biological activity and handling in cell assays).[3][4][5]

Sources

Curzerene and its role in traditional Chinese medicine.

Role, Mechanism, and Translational Potential in Oncology

Executive Summary

Curzerene (C15H20O), a sesquiterpene component of the essential oils derived from Curcuma species (notably Rhizoma Curcumae or "E-Zhu"), has emerged as a high-value target in precision oncology.[1] Unlike the extensively studied curcumin, curzerene possesses unique lipophilic pharmacokinetics and a distinct mechanism of action centering on the modulation of the glutathione S-transferase (GST) superfamily.

This technical guide synthesizes current research to present curzerene not merely as a traditional remedy, but as a potent small-molecule inhibitor of GSTA1 and GSTA4—enzymes frequently overexpressed in chemoresistant glioblastoma and lung adenocarcinoma.

Part 1: Phytochemical Profile & Source Architecture

Chemical Identity[2][3]

-

IUPAC Name: (5S,8S)-5,8-dimethyl-9-methylidene-5,6,7,8-tetrahydro-4H-azuleno[4,5-b]furan

-

Class: Furanogermacrane-type sesquiterpene.

-

Molecular Weight: 216.32 g/mol .[2]

-

Key Characteristic: Thermolabile; often co-occurs with its isomer isofuranodiene.

Botanical Sources & Ethnobotany

While present in Curcuma longa (Turmeric), the highest concentrations are found in the rhizomes of:

-

Curcuma phaeocaulis

-

Curcuma wenyujin

-

Curcuma kwangsiensis

In Traditional Chinese Medicine (TCM), these rhizomes are categorized as blood-activating and stasis-resolving agents, historically used for "abdominal masses" (tumors). Modern extraction protocols prioritize C. wenyujin due to its favorable essential oil profile.

Part 2: Mechanistic Pharmacology (The Core)

The therapeutic value of curzerene lies in its ability to dismantle the antioxidant defense systems of cancer cells. By inhibiting GSTs, curzerene forces tumor cells to succumb to oxidative stress and lipid peroxidation.

The Glioblastoma Axis: GSTA4 and mTOR Suppression

In human glioblastoma cells (U251, U87), curzerene acts as a specific inhibitor of Glutathione S-transferase A4 (GSTA4) .[3] GSTA4 is critical for detoxifying 4-hydroxynonenal (4-HNE), a toxic byproduct of lipid peroxidation.

Mechanism of Action:

-

Inhibition: Curzerene downregulates GSTA4 expression.[3]

-

Accumulation: Intracellular levels of 4-HNE rise significantly.

-

Signaling Cascade: High 4-HNE levels inhibit the phosphorylation of AKT and mTOR.

-

Outcome: Suppression of Matrix Metalloproteinase-9 (MMP-9) reduces invasiveness, while mTOR inhibition triggers apoptosis.

The Lung Adenocarcinoma Axis: GSTA1 Downregulation

In SPC-A1 lung adenocarcinoma cells, curzerene induces G2/M cell cycle arrest.[1][2] The molecular driver is the downregulation of GSTA1 , sensitizing cells to endogenous reactive oxygen species (ROS).

Visualization: The Curzerene Signaling Network

The following diagram illustrates the dual-pathway mechanism of curzerene in oncology.

Caption: Curzerene-mediated inhibition of GST enzymes leads to oxidative stress accumulation (4-HNE), suppressing oncogenic mTOR signaling and inducing apoptosis.

Part 3: Experimental Protocols

To ensure reproducibility in drug development, the following protocols are standardized based on high-purity isolation and validated bioassays.

Protocol A: Isolation of Curzerene via HSCCC

High-Speed Counter-Current Chromatography (HSCCC) is superior to conventional silica gel columns for curzerene due to the compound's volatility and risk of degradation.

Reagents:

-

Crude Zedoary Turmeric Oil (Commercial or steam distilled).

-

Solvent System: Petroleum ether / Ethanol / Diethyl ether / Water (5:4:0.5:1 v/v).[4]

Workflow:

-

Equilibration: Fill the HSCCC coil with the upper phase (stationary phase) at 30 mL/min.

-

Sample Loading: Dissolve 500 mg of crude oil in 10 mL of the solvent mixture (1:1 ratio of upper/lower phase).

-

Elution: Rotate the apparatus at 850 rpm. Pump the lower phase (mobile phase) at 2.0 mL/min in tail-to-head mode.

-

Detection: Monitor UV absorbance at 254 nm.

-

Collection: Curzerene typically elutes between 120–150 minutes (verify with GC-MS).

-

Validation: Purity >95% required for bioassays.

Protocol B: In Vitro GSTA1 Inhibition Assay

Objective: Quantify the impact of Curzerene on GSTA1 enzymatic activity in lung cancer lysates.

-

Cell Preparation: Culture SPC-A1 cells to 80% confluence. Treat with Curzerene (0, 20, 50, 100 µM) for 24 hours.

-

Lysis: Harvest cells in cold PBS. Sonicate (3 cycles, 10s on/off) on ice. Centrifuge at 12,000 x g for 15 min at 4°C. Collect supernatant.

-

Reaction Mix:

-

100 mM Potassium Phosphate Buffer (pH 6.5).

-

1 mM GSH (Reduced Glutathione).

-

1 mM CDNB (1-chloro-2,4-dinitrobenzene) as substrate.

-

-

Assay: Add 20 µg of cell lysate protein to the reaction mix.

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 5 minutes (kinetic mode). GST conjugates CDNB with GSH, increasing absorbance.

-

Calculation: Specific Activity = (

OD/min) / (extinction coefficient of CDNB

Part 4: Data Summary & Pharmacokinetics

Quantitative Bioactivity Profile

The following table summarizes key IC50 values and pharmacokinetic parameters derived from rodent models and cell lines.

| Parameter | Model / Cell Line | Value / Observation | Reference |

| IC50 (Proliferation) | SPC-A1 (Lung Adenocarcinoma) | 47.0 µM (72h exposure) | [1] |

| IC50 (Proliferation) | U251 (Glioblastoma) | ~100 µM (Significant apoptosis) | [2] |

| Target Modulation | GSTA1 mRNA | >50% reduction at 100 µM | [1] |

| Oral Toxicity | Nude Mice (Xenograft) | No toxicity at 135 mg/kg/day | [1] |

| Bioavailability | Rat Plasma | Rapid absorption; Tmax < 1h | [3] |

Drug Development Workflow

The path from crude extract to clinical candidate requires rigorous quality control.

Caption: Optimized workflow for developing Curzerene as a pharmaceutical-grade agent.

References

-

Cytotoxic and Antitumor Effects of Curzerene from Curcuma longa. Source: Planta Medica / PubMed Key Finding: Identification of GSTA1 downregulation in lung cancer.[1][2] URL:[Link]

-

Curzerene suppresses progression of human glioblastoma through inhibition of glutathione S-transferase A4. Source:[3] CNS Neuroscience & Therapeutics / PubMed Central Key Finding: Mechanism involving GSTA4, 4-HNE accumulation, and mTOR inhibition. URL:[Link]

-

Chemical composition, antinociceptive and anti-inflammatory activities of the curzerene type essential oil of Eugenia uniflora. Source: Journal of Ethnopharmacology / PubMed Key Finding: Anti-inflammatory properties and low acute oral toxicity profile.[5] URL:[Link]

-

Preparative isolation and purification of germacrone and curdione from the essential oil of the rhizomes of Curcuma wenyujin by high-speed counter-current chromatography. Source: Journal of Chromatography A (Contextual basis for HSCCC protocol). URL:[Link]

Sources

- 1. Cytotoxic and Antitumor Effects of Curzerene from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Curzerene suppresses progression of human glioblastoma through inhibition of glutathione S‐transferase A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical composition, antinociceptive and anti-inflammatory activities of the curzerene type essential oil of Eugenia uniflora from Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

Curzerene: From TCM Rhizomes to Targeted GSTA1/mTOR Inhibition

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Curzerene (CAS: 17910-09-7) is a sesquiterpene component of the essential oils derived from various Curcuma species, most notably Curcuma wenyujin, Curcuma phaeocaulis, and Curcuma longa.[1] While historically utilized in Traditional Chinese Medicine (TCM) for activating blood circulation and alleviating pain, modern pharmacological investigation has identified Curzerene as a potent, multi-target anticancer agent.[1]

This guide analyzes the ethnopharmacological relevance of Curzerene, transitioning from its traditional roots to its specific molecular mechanisms—primarily the downregulation of Glutathione S-transferase A1 (GSTA1) and the inhibition of the PI3K/Akt/mTOR signaling axis. Furthermore, we address critical analytical challenges, specifically the thermal rearrangement of furanodiene to curzerene during gas chromatography, ensuring researchers maintain data integrity in quantification studies.

Ethnopharmacological Context

Botanical Sources:

-

Curcuma wenyujin (Y.H.[2] Chen & C. Ling)

-

Curcuma phaeocaulis (Valeton)

-

Curcuma zedoaria (Christm.) Roscoe

-

Eugenia uniflora (Surinam Cherry) – Non-Curcuma source

Traditional Indications: In the context of TCM, the rhizomes (specifically "Ezhu" and "Yujin") containing Curzerene are classified as herbs that "break blood" and "move Qi."

-

Primary Utility: Treatment of blood stasis, abdominal masses (tumors), and amenorrhea.

-

Modern Translation: The "breaking blood" property correlates with anti-angiogenic and anti-proliferative activities observed in oncology models.

Phytochemistry & Analytical Integrity (Critical)

The Cope Rearrangement Artifact: A critical oversight in Curzerene research is the potential for false-positive quantification during Gas Chromatography-Mass Spectrometry (GC-MS).

-

The Mechanism: Furanodiene, a heat-labile germacranoid often co-occurring in Curcuma oils, undergoes a Cope rearrangement at elevated temperatures (typically >150°C) to form Curzerene (elemene-type).

-

The Consequence: Standard GC-MS protocols may overestimate Curzerene content by converting native furanodiene into Curzerene inside the injector port.

Self-Validating Analytical Protocol: To ensure the pharmacological activity is attributed correctly to Curzerene and not its precursor, the following validation workflow is recommended:

Figure 1: Analytical workflow to prevent thermal rearrangement artifacts during Curzerene quantification.

Pharmacological Mechanisms

Curzerene exhibits a distinct "multi-target" efficacy profile, particularly in glioblastoma, lung adenocarcinoma, and hepatocellular carcinoma.

A. GSTA1/GSTA4 Suppression (Drug Resistance Reversal)

Curzerene acts as a suppressor of Glutathione S-transferase (GST) enzymes. GSTs are often overexpressed in tumors, contributing to chemotherapy resistance by detoxifying cytostatic drugs.

-

Target: GSTA1 (Lung), GSTA4 (Glioblastoma).

-

Effect: Downregulation of GST expression leads to accumulation of intracellular toxins (like 4-HNE) and oxidative stress within the tumor cell, promoting apoptosis.

B. PI3K/Akt/mTOR Axis Inhibition

In Hepatocellular Carcinoma (HCC), Curzerene inhibits the phosphorylation of key kinases.

-

Mechanism: Blocks the phosphorylation of Akt and mTOR.[3]

-

Downstream Effects:

-

Cell Cycle Arrest: G2/M phase blockage.[4]

-

MMP Suppression: Reduced expression of MMP-2 and MMP-9 (anti-metastatic).

-

Apoptosis: Upregulation of Bax; Downregulation of Bcl-2.

-

C. Mechanistic Pathway Diagram

Figure 2: Curzerene signaling network highlighting dual inhibition of GST detoxification enzymes and the PI3K/Akt/mTOR proliferation pathway.

Experimental Protocols

To ensure reproducibility, the following protocols are synthesized from validated studies.

Protocol 1: Isolation of Curzerene (HSCCC Method)

Standard silica gel columns often lead to irreversible adsorption. High-Speed Counter-Current Chromatography (HSCCC) is superior for yield.

-

Crude Extraction: Extract dried rhizomes of C. wenyujin with supercritical CO2 or steam distillation.

-

Solvent System: Petroleum ether : Ethanol : Diethyl ether : Water (5 : 4 : 0.5 : 1, v/v).[2]

-

Apparatus Setup:

-

Rotation Speed: 800–900 rpm.

-

Flow Rate: 2.0 mL/min.

-

Temperature: 25°C.

-

-

Elution: Head-to-tail mode.

-

Validation: Analyze fractions via HPLC (not GC) to confirm purity >98%.

Protocol 2: In Vitro Cytotoxicity (GSTA1 Validation)

Cell Line: SPC-A1 (Human Lung Adenocarcinoma)

-

Seeding: Seed SPC-A1 cells (5 × 10³ cells/well) in 96-well plates.

-

Treatment: Treat with Curzerene (0, 25, 50, 100 µM) for 24, 48, and 72h.

-

Assay: Use MTT or CCK-8 assay for viability.

-

Mechanistic Check (Western Blot):

-

Lyse cells using RIPA buffer.

-

Primary Antibodies: Anti-GSTA1, Anti-GAPDH (Loading Control).

-

Expected Result: Dose-dependent reduction in GSTA1 band intensity correlating with reduced IC50.

-

Pharmacokinetics & Toxicology

Safety Profile:

-

In Vivo Tolerance: Nude mice xenograft models treated with Curzerene (135 mg/kg daily ) showed significant tumor inhibition without significant loss of body weight or histological damage to major organs (Heart, Liver, Kidney).

-

Pharmacokinetics: Being a lipophilic sesquiterpene, Curzerene is expected to have rapid absorption but potentially limited bioavailability due to first-pass metabolism. Formulation strategies (e.g., nano-emulsions) are recommended for future development.

Summary of Key Data:

| Parameter | Finding | Relevance |

| IC50 (SPC-A1) | 47.0 µM (72h) | Moderate potency; time-dependent efficacy. |

| Cell Cycle | G2/M Arrest | Blocks mitosis, preventing tumor proliferation. |

| Target 1 | GSTA1 / GSTA4 | Reverses detoxification mechanisms in cancer cells.[3] |

| Target 2 | mTOR | Inhibits protein synthesis and cell growth signaling. |

| Toxicity | Low (at 135 mg/kg) | High therapeutic window in murine models. |

References

-

Cytotoxic and Antitumor Effects of Curzerene from Curcuma longa. Planta Medica. [Link]

-

Curzerene suppresses progression of human glioblastoma through inhibition of glutathione S‑transferase A4. Journal of Neuro-Oncology. [Link]

-

Curzerene Suppresses Hepatocellular Carcinoma Progression Through the PI3K/AKT/MTOR Pathway. Revista de Investigación Clínica. [Link]

-

A new approach for quantifying furanodiene and curzerene. A case study on the essential oils of Eugenia uniflora. Revista Brasileira de Farmacognosia. [Link]

-

Preparative isolation and purification of germacrone and curdione from the essential oil of the rhizomes of Curcuma wenyujin by high-speed counter-current chromatography. Journal of Chromatography A. [Link][2]

Sources

- 1. Curzerene, Have You Heard About It? - info - News [bjherbest.com]

- 2. Preparative isolation and purification of germacrone and curdione from the essential oil of the rhizomes of Curcuma wenyujin by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Curzerene suppresses progression of human glioblastoma through inhibition of glutathione S‐transferase A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic and Antitumor Effects of Curzerene from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: The Antimicrobial Spectrum and Mechanistic Profile of Curzerene

Topic: Exploring the Antimicrobial Spectrum of Curzerene Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Curzerene, a bioactive furanosesquiterpene isolated primarily from Curcuma species (C. zedoaria, C. longa, C. leucorhiza), has emerged as a potent antimicrobial candidate.[1][2][3] While historically overshadowed by curcuminoids, recent chromatographic and proteomic analyses have validated Curzerene as a distinct therapeutic agent with a broad spectrum of activity. This guide synthesizes its pharmacological profile, focusing on its potent antifungal efficacy, moderate antibacterial range, and the specific molecular mechanisms driving cell death—primarily membrane destabilization and respiratory chain inhibition.

Chemical Profile & Stability

IUPAC Name: (5Z,8S)-8-methyl-5-(1-methyl-2-vinylcyclopropyl)-1-oxacycloocta-2,5-dien-2-one (Note: Common isomeric variations exist; typically identified as a furanosesquiterpenoid). Molecular Formula: C₁₅H₂₀O Source Matrix: Rhizomes of Curcuma zedoaria (White Turmeric), Eugenia uniflora, and Smyrnium olusatrum. Physicochemical Traits: Lipophilic, volatile. Requires solubilization in DMSO or ethanol for bioassays. Stability is sensitive to photo-oxidation; experimental protocols must maintain dark conditions.

Antimicrobial Spectrum Analysis

Curzerene exhibits a "Spectrum Bias" favoring eukaryotic pathogens (fungi) over prokaryotes, though significant activity against specific Gram-negative bacteria has been documented.

Table 1: Comparative Antimicrobial Activity (MIC Data Synthesis)

Note: Values represent a synthesis of pure compound isolation studies and high-content essential oil fractions.

| Pathogen Class | Organism | MIC Range (µg/mL) | Efficacy Rating | Key Observation |

| Fungi (Yeasts) | Candida albicans | 100 – 250 | High | Disrupts hyphal transition; comparable to Fluconazole in some resistant strains. |

| Fungi (Yeasts) | Candida tropicalis | 150 – 300 | High | Effective against azole-resistant isolates. |

| Fungi (Molds) | Fusarium graminearum | 125 – 250 | Very High | Inhibits spore germination; downregulation of ergosterol biosynthesis genes. |

| Fungi (Molds) | Aspergillus niger | 200 – 400 | Moderate | Dose-dependent suppression of conidial development. |

| Gram-Positive | Staphylococcus aureus | 250 – 500 | Moderate | Membrane permeabilization observed; often synergistic with β-lactams. |

| Gram-Negative | Pseudomonas aeruginosa | >500 | Low | High efflux pump activity in P. aeruginosa likely limits efficacy. |

| Gram-Negative | Escherichia coli | 200 – 400 | Moderate | Bacteriostatic at lower concentrations; bactericidal at high concentrations. |

Mechanistic Insights: The "Multi-Hit" Hypothesis

Research indicates Curzerene does not rely on a single target. Instead, it employs a "Multi-Hit" mechanism , primarily targeting the lipid bilayer and mitochondrial function.

A. Antifungal Mechanism: The Ergosterol-Respiration Axis

In fungal pathogens like F. graminearum and Candida spp., Curzerene acts as a membrane disruptor.

-

Ergosterol Inhibition: It downregulates genes encoding enzymes in the ergosterol biosynthesis pathway (e.g., ERG11 homologues). Reduced ergosterol compromises membrane fluidity.

-

Mitochondrial Dysfunction: Curzerene inhibits Succinate Dehydrogenase (SDH) and NADH oxidase. This blockade halts the electron transport chain (ETC).

-

ROS Accumulation: The interruption of the ETC leads to electron leakage, generating intracellular Reactive Oxygen Species (ROS), triggering apoptosis.

B. Antibacterial Mechanism

In bacteria, the lipophilic nature of Curzerene allows it to partition into the cell membrane, increasing permeability. This causes leakage of intracellular electrolytes (K+, Mg2+) and proteins, leading to cell lysis.

Visualization: Fungal Cell Death Pathway

The following diagram illustrates the cascade of events triggered by Curzerene in fungal cells.

Caption: Figure 1. Dual-action mechanism of Curzerene involving membrane destabilization via ergosterol inhibition and mitochondrial respiratory chain blockade leading to ROS-mediated apoptosis.

Experimental Framework: Validated Protocols

To ensure reproducibility, the following protocols are standardized based on high-impact literature.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: Standard broth microdilution is the gold standard for lipophilic compounds.

-

Preparation: Dissolve Curzerene in 5% DMSO (final concentration <1% in well).

-

Inoculum: Adjust bacterial/fungal suspension to 0.5 McFarland standard (

CFU/mL). -

Dilution: Perform serial two-fold dilutions of Curzerene (range: 1000 µg/mL to 15.6 µg/mL) in 96-well plates using Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi).

-

Incubation: Incubate at 37°C for 24h (bacteria) or 35°C for 48h (fungi).

-

Readout: Add 20 µL of Resazurin dye (0.01%). A color change from blue to pink indicates metabolic activity (growth). The lowest concentration remaining blue is the MIC.

Protocol B: Ergosterol Quantitation Assay

Rationale: To confirm the mechanism of membrane disruption.

-

Culture: Grow Candida or Fusarium strains in the presence of Curzerene (at sub-MIC levels, e.g., MIC/2) for 24h.

-

Lysis: Harvest cells by centrifugation. Saponify with 10% KOH in methanol at 80°C for 60 mins.

-

Extraction: Extract sterols using petroleum ether. Evaporate solvent.[4]

-

Analysis: Resuspend residue in ethanol. Scan absorbance between 240 nm and 300 nm using a UV-Vis spectrophotometer.

-

Calculation: Ergosterol shows a characteristic four-peak curve. Calculate content using the formula:

(Compare treated vs. control samples to quantify inhibition).

Therapeutic Potential & Challenges[5][6][7][8][9]

Advantages:

-

Novel Mode of Action: Targeting SDH and NADH oxidase simultaneously makes resistance development slower compared to single-target drugs.

-

Synergy: High potential for combinatorial therapy with azoles (e.g., Fluconazole) to lower dosage and toxicity.

Challenges:

-

Solubility: High lipophilicity requires advanced delivery systems (e.g., nano-emulsification or liposomal encapsulation) for systemic bioavailability.

-

Cytotoxicity: Preliminary studies on HL-60 cells suggest apoptotic activity in mammalian cells. A rigorous Therapeutic Index (TI) assessment is required before clinical progression.

References

-

Antifungal activity, main active components and mechanism of Curcuma longa extract against Fusarium graminearum. Source: PLOS ONE / NIH (2018)

-

Chemical composition and antimicrobial activity of essential oils from leaves and rhizomes of Curcuma zedoaria. Source: ResearchGate (2012)

-

Antimicrobial Activity of the Rhizomes of Curcuma zedoaria. Source: ResearchGate (2010)

-

Candida Infections and Therapeutic Strategies: Mechanisms of Action for Traditional and Alternative Agents. Source: Frontiers in Microbiology (2016)

-

Chemical composition and antimicrobial activity of the essential oil of Curcuma leucorhiza Roxb. Source: Journal of Essential Oil Research (2012)

Sources

- 1. Antifungal activity, main active components and mechanism of Curcuma longa extract against Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial effects of curcumin: An in vitro minimum inhibitory concentration study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal activity, main active components and mechanism of Curcuma longa extract against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jurnal.unimed.ac.id [jurnal.unimed.ac.id]

Preliminary studies on the anti-inflammatory potential of Curzerene.

This technical guide is structured to serve as a foundational roadmap for investigating Curzerene, moving beyond the well-trodden path of Curcumin research.

Technical Whitepaper | Version 1.0

Executive Summary

While Curcuma longa (Turmeric) is synonymous with Curcumin, the volatile sesquiterpene fraction of the rhizome remains under-investigated. Curzerene , a furanosesquiterpene, has demonstrated significant antinociceptive and anti-inflammatory efficacy in preliminary chemotype-specific studies (e.g., Eugenia uniflora essential oil). However, the precise molecular mechanisms governing its suppression of pro-inflammatory mediators remain to be fully elucidated.

This guide outlines a rigorous technical framework to validate Curzerene as a potent anti-inflammatory agent. It bridges the gap between phenotypic observations (edema reduction) and molecular causality (NF-κB/MAPK signaling modulation).

Introduction: The Sesquiterpene Advantage

Unlike Curcumin, which suffers from poor bioavailability and rapid metabolic conjugation, sesquiterpenes like Curzerene often exhibit superior lipophilicity and blood-brain barrier permeability.

-

Chemical Classification: Furanosesquiterpene.

-

Primary Sources: Curcuma longa, Curcuma zedoaria, Eugenia uniflora (Curzerene chemotype).

-

Therapeutic Rationale: Preliminary in vivo data suggests Curzerene-rich fractions inhibit leukocyte recruitment and paw edema with efficacy comparable to standard NSAIDs, yet without the gastric ulceration risks associated with COX-1 inhibition.

Mechanistic Hypothesis & Signaling Pathways

The central hypothesis posits that Curzerene exerts its effects by intercepting the NF-κB canonical pathway and MAPK phosphorylation cascades , thereby downregulating the transcription of downstream inflammatory enzymes (iNOS, COX-2).

Proposed Mechanism of Action (DOT Visualization)

Figure 1: Hypothesized molecular intervention of Curzerene. The compound is predicted to block IKK activation and MAPK phosphorylation, preventing NF-κB nuclear translocation.

Experimental Framework: In Vitro Validation

Model System: RAW 264.7 Murine Macrophages stimulated with Lipopolysaccharide (LPS).[1][2][3]

Phase 1: Cytotoxicity Screening (The Safety Gate)

Before assessing anti-inflammatory activity, non-toxic concentrations must be established to ensure reduced cytokine levels are not due to cell death.

-

Protocol:

-

Seed RAW 264.7 cells (1 × 10⁵ cells/well) in 96-well plates.

-

Treat with Curzerene (0, 5, 10, 20, 40, 80 µM) for 24h.

-

Add MTT (0.5 mg/mL) or CCK-8 reagent.

-

Measure absorbance at 570 nm (MTT) or 450 nm (CCK-8).

-

-

Acceptance Criteria: Cell viability > 90% relative to control.

Phase 2: Quantification of Inflammatory Mediators

Objective: Determine the IC50 for Nitric Oxide (NO) and Prostaglandin E2 (PGE2) inhibition.

| Assay Target | Method | Critical Reagent | Causality Check |

| Nitric Oxide (NO) | Griess Reaction | Sulfanilamide + NED | Measures nitrite (NO stable metabolite) accumulation in media. |

| PGE2 | Competitive ELISA | Anti-PGE2 Monoclonal Ab | Confirms COX-2 enzymatic activity inhibition. |

| TNF-α / IL-6 | Sandwich ELISA | Capture/Detection Abs | Validates transcriptional suppression of cytokines. |

Phase 3: Protein Expression Profiling (Western Blot)

Objective: Confirm that NO/PGE2 reduction is due to enzyme downregulation (iNOS/COX-2) rather than direct enzymatic inhibition.

-

Lysis: RIPA buffer + Protease/Phosphatase inhibitors.

-

Antibodies:

-

Primary: Anti-iNOS (1:1000), Anti-COX-2 (1:1000), Anti-β-actin (Loading Control).

-

Phospho-Specific: p-p65 (Ser536), p-IκBα, p-JNK, p-p38.

-

-

Analysis: Densitometry normalized to β-actin.

Experimental Framework: In Vivo Validation

Model System: Carrageenan-Induced Paw Edema in Wistar Rats. Rationale: This model exhibits a biphasic response; the late phase (3-5h) is maintained by COX-2 and prostaglandins, the specific target of Curzerene.

Workflow Diagram

Figure 2: In vivo experimental timeline for assessing anti-edematogenic activity.

Data Interpretation[2][3][4][5][6][7][8]

-

Edema Inhibition (%) =

-

Where

is the edema volume of the control group and

-

-

Statistical Significance: One-way ANOVA followed by Dunnett’s post-hoc test.

References

-

Chemical Composition and Anti-inflammatory Activity of Eugenia uniflora

-

Cytotoxicity and Antitumor Effects

-

General Curcuma Anti-inflammatory Mechanisms

- Title: The Genus Curcuma and Inflammation: Overview of the Pharmacological Perspectives.

- Source: Plants (Basel) (2020).

-

URL:[Link]

-

Standard Protocol for RAW 264.

Sources

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic and Antitumor Effects of Curzerene from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

High-Performance Liquid Chromatography (HPLC) Quantification of Curzerene in Curcuma zedoaria Matrices

Abstract & Strategic Significance

Curzerene (CAS: 17910-09-7) is a bioactive sesquiterpene found prominently in Curcuma zedoaria (Zedoary) and Commiphora myrrha.[1][2] Emerging research highlights its pharmacological potential, particularly its antiproliferative effects against human lung adenocarcinoma and glioblastoma cells.[2] However, quantifying Curzerene presents distinct analytical challenges: it is a volatile, non-polar sesquiterpene with relatively weak UV chromophores compared to curcuminoids.[2]

This Application Note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the precise quantification of Curzerene. Unlike generic terpene methods, this protocol addresses the specific need for low-wavelength detection (215 nm) and gradient optimization to resolve Curzerene from structurally similar furanodienes (e.g., Furanodiene, Curdione) often present in the matrix.[2]

Method Development Strategy (The "Why")

Stationary Phase Selection

Choice: C18 (Octadecylsilane), 5 µm particle size, 250 mm length.[2]

Rationale: Curzerene is a lipophilic sesquiterpene (

Detection Wavelength Optimization

Choice: UV at 215 nm.[2] Rationale: Curzerene lacks the extended conjugation systems found in flavonoids or curcuminoids, which typically absorb at 254 nm or 425 nm.[2] Its primary chromophore is the furan ring and isolated double bonds.[2]

-

Constraint: Detection at 215 nm is close to the UV cutoff of many solvents.[2]

-

Solution: We utilize HPLC-grade Methanol (cutoff ~205 nm) rather than Acetonitrile for the organic phase to minimize baseline drift and cost, although Acetonitrile is a viable alternative if lower backpressure is required.[2]

Mobile Phase & Gradient Engineering

Choice: Methanol (Solvent B) and Water (Solvent A).[2] Rationale: Isocratic elution often results in broad peaks for late-eluting terpenes.[1][2] A gradient method is engineered to:

-

Start (60-70% B): Elute polar impurities early.

-

Ramp (to 90-100% B): Sharpen the Curzerene peak and elute it within a reasonable timeframe (typically 15-25 mins).

-

Wash: Prevent carryover of highly lipophilic dimers.[2]

Materials & Reagents

| Component | Grade/Specification | Notes |

| Curzerene Standard | Analytical Standard (≥98% Purity) | Store at -20°C; protect from light.[1][2] |

| Methanol (MeOH) | HPLC Grade | Low UV cutoff required.[2] |

| Water | Milli-Q / HPLC Grade | 18.2 MΩ[1]·cm resistivity.[2] |

| Sample Matrix | Curcuma zedoaria Rhizome or Oil | Dried rhizome powder or distilled oil.[2] |

| Syringe Filters | PTFE (Hydrophobic), 0.45 µm | Nylon filters may bind terpenes.[2] |

Experimental Protocol

Standard Preparation[2][3][4]

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Curzerene standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

-

Working Standards: Serially dilute the stock solution with Methanol to obtain calibration points: 10, 50, 100, 200, 500, and 800 µg/mL.

Sample Preparation (Rhizome Powder)

This protocol utilizes ultrasonic-assisted extraction (UAE) to maximize recovery of volatile terpenes without thermal degradation.[1][2]

-

Weighing: Transfer 0.5 g of pulverized Curcuma zedoaria powder (passed through #60 mesh) into a 50 mL conical flask.

-

Extraction: Add 25 mL of Methanol. Weigh the flask (Total Weight

). -

Sonication: Sonicate for 30 minutes at room temperature (25°C). Avoid heating to prevent volatilization.[2]

-

Re-weighing: Cool to room temperature and weigh (

). Replenish lost weight with Methanol.[2] -

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions[2][4][5][6][7]

| Parameter | Setting |

| Instrument | HPLC System with UV/PDA Detector |

| Column | Waters Symmetry C18 (4.6 mm × 250 mm, 5 µm) or equivalent |

| Column Temp | 30°C |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Detection | UV @ 215 nm |

| Run Time | 35 Minutes |

Gradient Table:

| Time (min) | Water (A) % | Methanol (B) % | Curve |

| 0.0 | 25 | 75 | Initial |

| 15.0 | 10 | 90 | Linear |

| 20.0 | 0 | 100 | Linear |

| 25.0 | 0 | 100 | Hold |

| 25.1 | 25 | 75 | Linear |

| 35.0 | 25 | 75 | Re-equilibration |

Workflow Visualization

Figure 1: End-to-end workflow for the extraction and HPLC quantification of Curzerene.

Method Validation (Trustworthiness)[2]

To ensure this protocol is a self-validating system, the following parameters must be met. These criteria are derived from ICH Q2(R1) guidelines and specific literature on Zedoary oil analysis.

System Suitability & Linearity[2][5][8]

-

Retention Time (

): Curzerene typically elutes between 18–22 minutes under these gradient conditions.[2] -

Resolution (

): Must be > 1.5 between Curzerene and adjacent peaks (e.g., Curdione). -

Linearity: The method should be linear over the range of 2.0 – 800 µg/mL .

Accuracy & Precision Data Summary

| Parameter | Specification / Result |

| LOD (Limit of Detection) | ~0.5 mg/L (Signal-to-Noise 3:1) |

| LOQ (Limit of Quantitation) | ~1.5 mg/L (Signal-to-Noise 10:[1][2]1) |

| Recovery (Accuracy) | 95.0% – 102.0% (Spike recovery method) |

| Precision (RSD) | < 3.0% (Intra-day and Inter-day) |

| Specificity | No interference from solvent peaks at |

Troubleshooting & Optimization Logic

Sesquiterpene analysis often faces baseline noise issues. Use this logic tree to resolve common anomalies.

Figure 2: Troubleshooting logic for common HPLC anomalies in UV-transparent regions.

References

-

He, H., Ma, S., Tian, S., & Zhang, Q. (2010).[2][3] [HPLC Determination of Six Components in Zedoary Turmeric Oil and Its Related Injections]. Zhongguo Zhong Yao Za Zhi, 35(5), 593-597.[1][2][3]

- Core Reference: Establishes the C18/Methanol/Water method and 215 nm detection wavelength.

-

Dosoky, N. S., & Setzer, W. N. (2018).[2] Chemical Composition and Biological Activities of Essential Oils of Curcuma Species. Nutrients, 10(9), 1196.[2] [2]

- Context: Provides comparative d

-

Lai, Y., et al. (2021).[2] Chemical composition and antimicrobial activity of essential oils from leaves and rhizomes of Curcuma zedoaria obtained via supercritical fluid extraction.[2] Journal of Essential Oil Bearing Plants.

- Context: Validates extraction efficiencies and identific

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of Curzerene.

Application Note: High-Fidelity GC-MS Analysis of Curzerene Differentiation of Native Phytochemistry from Thermal Artifacts in Curcuma Species

Executive Summary & Scientific Context

Curzerene (

The Analytical Challenge (The "Curzerene Paradox"): Standard Gas Chromatography (GC) protocols often yield misleading data regarding Curzerene content. Furanodiene , a heat-labile isomer co-occurring in these plants, undergoes a Cope rearrangement to Curzerene at temperatures exceeding 150°C. Consequently, conventional GC inlets (operating at ~250°C) artificially inflate Curzerene values while depleting Furanodiene.

Scope of this Protocol: This guide provides two distinct methodological approaches:

-

Method A (Standard High-Temp): For quantifying "Total Curzerene-Type Sesquiterpenes" (QC/Industrial Standard).

-

Method B (Low-Temp/On-Column): For accurate speciation of native Curzerene vs. Furanodiene (Research/Pharmacokinetics).

Chemical & Physical Properties

| Property | Data | Notes |

| IUPAC Name | 6-ethenyl-6-methyl-9-propan-2-ylidene-1-oxaspiro[4.4]non-3-ene | |

| CAS Number | 17910-09-7 | |

| Molecular Formula | ||

| Molecular Weight | 216.32 g/mol | |

| Boiling Point | ~130°C (at reduced pressure) | Volatile, steam distillable. |

| Thermal Stability | Unstable >150°C | Rearranges from Furanodiene. |

Sample Preparation Protocols

Objective: Extract volatiles without inducing pre-injection thermal rearrangement.

Option 1: Cold Solvent Extraction (Recommended for Research)

-

Reagents: HPLC-grade Hexane or Ethyl Acetate.

-

Procedure:

-

Grind dried rhizomes/leaves to a fine powder (20 mesh) under liquid nitrogen to prevent frictional heating.

-

Weigh 1.0 g of powder into a centrifuge tube.

-

Add 10 mL Hexane; sonicate at <25°C (ice bath) for 15 minutes.

-

Centrifuge at 4,000 rpm for 5 minutes.

-

Filter supernatant through a 0.22 µm PTFE filter.

-

Storage: -20°C in amber vials (Analyze within 24 hours).

-

Option 2: Supercritical Fluid Extraction (SFE)

-

Why: Eliminates thermal degradation and solvent residues.

-

Parameters:

-

Pressure: 15–20 MPa.

-

Temperature: 40°C.

-

Modifier: 5% Ethanol (optional).

-

GC-MS Method Development

Instrument Configuration

-

GC System: Agilent 7890B / Shimadzu GC-2030 or equivalent.

-

Detector: Single Quadrupole MS (e.g., Agilent 5977B).

-

Column: HP-5MS UI (or DB-5MS).

Method A: Routine Quantification (High-Temp)

Use this for total sesquiterpene content where isomer differentiation is not critical.

-

Inlet: Split/Splitless at 250°C .

-

Injection Volume: 1.0 µL (Split ratio 10:1).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 60°C (Hold 1 min).

-

Ramp 1: 4°C/min to 160°C.

-

Ramp 2: 10°C/min to 280°C (Hold 5 min).

-

-

Result: Furanodiene converts to Curzerene.[3][4][5] Peak represents sum of both.

Method B: Native Speciation (Low-Temp)

Use this to separate Furanodiene from Curzerene.

-

Inlet: Cool On-Column (COC) or PTV (Programmed Temperature Vaporizer).

-

Initial Inlet Temp: 60°C.

-

Inlet Ramp: Track oven temperature.

-

-

Alternative Inlet: Splitless at 100°C (Limit of volatilization).

-

Oven Program (Isothermal/Slow Ramp):

-

Initial: 50°C (Hold 2 min).

-

Ramp: 3°C/min to 180°C.

-

Final: 20°C/min to 240°C (Hold 5 min).

-

-

Result: Distinct peaks for Curzerene (earlier eluting) and Furanodiene (later eluting).[4]

Mass Spectrometry & Data Analysis

MS Acquisition Parameters

-

Ion Source: Electron Impact (EI), 70 eV.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40–400.

-

Solvent Delay: 3.0 min.

Identification Criteria

| Parameter | Curzerene Characteristics |

| Base Peak (100%) | |

| Molecular Ion ( | |

| Key Fragment Ions | |

| Retention Index (RI) | 1487 ± 5 (on HP-5MS) |

| Furanodiene RI | ~1630–1650 (on HP-5MS, if separated) |

Note on Quantification:

Calculate the Linear Retention Index (LRI) using a C8–C20 alkane standard mix run under identical conditions.

Visualization: The Cope Rearrangement Pathway

The following diagram illustrates the critical thermal equilibrium that analysts must control.

Caption: Thermal Cope rearrangement of Furanodiene to Curzerene driven by high GC inlet temperatures.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Active sites in liner or column. | Replace inlet liner (deactivated splitless); trim column 10 cm. |

| Furanodiene Undetected | Inlet temp too high (>150°C). | Use Method B (Cool On-Column or 100°C inlet). |

| RT Shift | Column aging or flow drift. | Recalibrate using Alkane Standards (C8-C20) and update RI values. |

| Low Sensitivity | Split ratio too high. | Switch to Splitless mode (purge on at 1.0 min). |

References

-

Nascimento, E. A., et al. (2025).[4] A new approach for quantifying furanodiene and curzerene.[3][4] A case study on the essential oils of Eugenia uniflora. ResearchGate. Link

-

Zhang, L., et al. (2017). GC-MS and HPLC Metabolic Profiling Studies of Curcuma wenyujin Rhizomes. ResearchGate. Link

-

Pino, J. A., et al. (2005).[7] Volatile components from mango (Mangifera indica L.) cultivars. Journal of Agricultural and Food Chemistry. Link

-

Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation.[7] (Standard Reference for RI values).

- Yang, F., et al. (2011). Differentiation of Curcuma wenyujin and related species by GC-MS. Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

- 7. The Kovats Retention Index: 1-Methyl-4-((S)-6-methylhept-5-en-2-yl)-benzene (C15H22) [pherobase.com]

Application Notes & Protocols: A Comprehensive Guide to Preparing Curzerene Stock Solutions for In Vitro Assays

Introduction: The Importance of a Well-Prepared Stock Solution

Curzerene, a naturally occurring sesquiterpenoid (CAS: 17910-09-7), has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Found in plants such as Curcuma zedoaria, it is a lipophilic compound with poor aqueous solubility, a characteristic that presents a significant challenge for its application in cell-based in vitro assays.[3][4]

The accuracy, reproducibility, and ultimate success of any in vitro study involving Curzerene are fundamentally dependent on the correct preparation of stock and working solutions. An improperly prepared solution can lead to compound precipitation, inaccurate concentration gradients, and misleading experimental outcomes. This guide provides a detailed, field-proven protocol for preparing stable, reliable Curzerene stock solutions, ensuring the integrity of your research data. We will delve into the causality behind each step, empowering researchers to not only follow a protocol but to understand and adapt it as needed.

Foundational Knowledge: Curzerene Physicochemical Properties

A thorough understanding of Curzerene's physical and chemical properties is the first step in designing a robust experimental plan. These characteristics dictate the choice of solvent, storage conditions, and handling procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₀O | [5][6] |

| Molecular Weight | 216.32 g/mol | [3][4][5] |

| CAS Number | 17910-09-7 | [5][7][8] |

| Appearance | Oil / Oily yellow liquid | [1][6] |

| Aqueous Solubility | Poorly soluble / Insoluble (~0.1185 mg/L at 25°C) | [3][4][7] |

| Solubility in Organic Solvents | DMSO: Sparingly soluble (1-10 mg/mL) Ethanol: Soluble (≥10 mg/mL) Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][6] |

| Stability | Can be sensitive to high temperatures and prolonged exposure to light and air.[1][9] | [1][9] |

Critical Considerations Before You Begin

The Causality of Solvent Choice: DMSO vs. Ethanol

The lipophilic nature of Curzerene necessitates the use of an organic solvent for initial dissolution. The two most common choices for cell culture applications are Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).[10][11]

-

Dimethyl Sulfoxide (DMSO): DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[12] It is the preferred choice for preparing high-concentration stock solutions of Curzerene. Its primary advantage is superior solubilizing power, which minimizes the volume of solvent needed.[2] However, it's crucial to use anhydrous, cell-culture grade DMSO, as water can decrease the solubility of lipophilic compounds.

-

Ethanol (EtOH): Curzerene is also readily soluble in ethanol.[2] While sometimes better tolerated by certain cell lines, ethanol is generally more cytotoxic than DMSO at equivalent concentrations.[10] It is also more volatile, which can lead to concentration changes if not handled properly.

Recommendation: For most applications, DMSO is the recommended solvent for the primary stock solution due to its ability to create a highly concentrated stock. This allows for greater dilution into the final culture medium, ensuring the final solvent concentration remains well below cytotoxic levels (typically ≤0.1% to 0.5% v/v).[10][13] Always perform a vehicle control experiment to confirm that the final solvent concentration does not impact cell viability or the experimental endpoint.

Safety First: Handling Curzerene and Solvents

-

Curzerene: While specific toxicity data is limited, it is prudent to handle Curzerene as a potentially hazardous compound. Always handle the pure compound in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

-

Solvents: DMSO and Ethanol are flammable. Handle them away from open flames. DMSO can facilitate the absorption of other chemicals through the skin; therefore, diligent use of gloves is mandatory.

Experimental Protocol: Preparation of a 10 mM Curzerene Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for subsequent serial dilutions.

Materials and Equipment:

-

Curzerene (purity ≥95%)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Sterile, amber microcentrifuge tubes or vials (to protect from light)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

0.22 µm sterile syringe filter (PTFE or other DMSO-compatible membrane)

-

Sterile syringe

Step-by-Step Methodology:

-

Calculation of Mass: The first step is to determine the mass of Curzerene required. The formula to use is: Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)

-

For a 10 mM stock in 1 mL of DMSO:

-

Mass (mg) = 10 mmol/L * 216.32 g/mol * 0.001 L = 2.1632 mg

-

-

Weighing the Compound:

-

Rationale: Accurate weighing is critical for achieving the correct final concentration.

-

Procedure: Tare a sterile, amber microcentrifuge tube on an analytical balance. Carefully weigh out approximately 2.16 mg of Curzerene directly into the tube. Record the exact mass.

-

-

Solubilization:

-

Rationale: This step ensures the compound is fully dissolved, preventing the formation of micro-precipitates that would lead to inaccurate dosing.

-

Procedure: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the Curzerene. For example, if you weighed exactly 2.1632 mg, add precisely 1.0 mL of DMSO. Cap the tube tightly and vortex at high speed for 1-2 minutes. Visually inspect the solution against a light source to ensure there are no visible particles.

-

Expert Tip: If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be beneficial. Avoid excessive or prolonged heating, which could potentially degrade the compound.[14]

-

-

Sterile Filtration:

-

Rationale: This is a mandatory step to remove any potential microbial contaminants before the solution is used in sterile cell culture environments.

-

Procedure: Draw the Curzerene/DMSO solution into a sterile syringe. Attach a 0.22 µm DMSO-compatible sterile syringe filter. Carefully dispense the solution through the filter into a new, sterile, and clearly labeled amber microcentrifuge tube.

-

-

Labeling and Storage:

-

Rationale: Proper labeling and storage are essential for sample integrity and lab safety.

-

Procedure: Clearly label the tube with the compound name ("Curzerene"), concentration (10 mM), solvent (DMSO), preparation date, and your initials. Store the stock solution as recommended in the table below.

-

Workflow Visualization: From Powder to Working Solution

The following diagram outlines the complete workflow for preparing Curzerene stock and working solutions for a typical cell culture experiment.

Caption: Workflow for preparing Curzerene stock and working solutions.

Preparation of Working Solutions for In Vitro Assays

Never add the high-concentration DMSO stock directly to your cells. It must be serially diluted in your complete cell culture medium to achieve the desired final concentrations.

Example Dilution Scheme (from 10 mM stock to 10 µM final):

-

Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in culture medium.

-

Example: Add 5 µL of the 10 mM stock to 495 µL of complete culture medium. Mix well by gentle pipetting.

-

-

Final Dilution: Dilute the 100 µM intermediate solution 1:10 to achieve a final concentration of 10 µM in your cell culture well.

-

Example: If your final well volume is 200 µL, add 20 µL of the 100 µM intermediate solution to 180 µL of cell suspension.

-

-

Vehicle Control: It is absolutely critical to have a vehicle control group. This group should receive the same final concentration of DMSO as the highest concentration treatment group, but without Curzerene. This ensures that any observed effects are due to the compound and not the solvent.

Storage and Stability Recommendations

Improper storage can lead to degradation of Curzerene and loss of activity.

| Solution Type | Storage Temperature | Light Protection | Recommended Duration |

| Dry Powder | -20°C | Protect from light | Up to 12 months |

| DMSO Stock Solution | -20°C or -80°C | Mandatory (use amber vials) | Up to 3-6 months at -20°C; >6 months at -80°C |

| Aqueous Working Solutions | 2-8°C | Recommended | Prepare fresh on the day of use; do not store |

Causality: Storing in DMSO at low temperatures minimizes chemical degradation. Using amber vials is critical as Curzerene, like many complex organic molecules, may be susceptible to photodegradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Compound won't dissolve in DMSO. | Insufficient solvent volume; low-quality or non-anhydrous DMSO; compound purity issues. | Double-check calculations. Use fresh, anhydrous, high-purity DMSO. Try gentle warming (37°C) or brief sonication. |

| Precipitation occurs when diluting stock into aqueous culture medium. | The final concentration exceeds the aqueous solubility limit; "shock" precipitation from rapid dilution. | Make a more dilute intermediate stock solution in DMSO before the final dilution into the medium. Add the stock solution to the medium dropwise while vortexing gently. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. |

| Inconsistent results between experiments. | Inaccurate pipetting; degradation of stock solution (improper storage, too many freeze-thaw cycles); solvent evaporation from stock. | Use calibrated pipettes. Aliquot stock solutions into single-use volumes. Ensure vials are tightly capped. Prepare fresh working solutions for each experiment. |

References

-

Wikipedia. (2023). Curzerene. Retrieved from [Link]

-

Almeida, K. L. S., et al. (2021). Curzerene antileishmania activity: Effects on Leishmania amazonensis and possible action mechanisms. International Immunopharmacology, 100, 108130. Retrieved from [Link]

-

ResearchGate. (n.d.). Solution Conformations of Curcumin in DMSO. Retrieved from [Link]

-

The Good Scents Company. (n.d.). curzerene, 17910-09-7. Retrieved from [Link]

-

PubChem. (n.d.). Curzerene. Retrieved from [Link]

-

Ciaffaglione, V., et al. (2022). Investigation of Commiphora myrrha (Nees) Engl. Oil and Its Main Components for Antiviral Activity. Pharmaceuticals, 15(2), 243. Retrieved from [Link]

-

Nascimento, E. A. d., et al. (2010). A new approach for quantifying furanodiene and curzerene. A case study on the essential oils of Eugenia uniflora (pitangueira) leaves. Latin American Journal of Pharmacy, 29(7), 1218-1221. Retrieved from [Link]

-

Ciaffaglione, V., et al. (2022). Investigation of Commiphora myrrha (Nees) Engl. Oil and Its Main Components for Antiviral Activity. MDPI. Retrieved from [Link]

-

ResearchGate. (2020). How can I dissolve curcumin in ethanol (% of ethanol?) for antimicrobial test. Retrieved from [Link]

-

El-Bacha, T., & St-Pierre, Y. (2019). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. Parasitology international, 72, 101937. Retrieved from [Link]

-

ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

-

El-Dahshan, A., et al. (2023). Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters. MDPI. Retrieved from [Link]

-

ResearchGate. (2017). Is there any protocols for making stock solution in cytotoxicity assay?. Retrieved from [Link]

-

ResearchGate. (2021). How to prepare a stock solution of commercially available essential oil for checking invitro acaricidal activity. Retrieved from [Link]

-

ResearchGate. (2015). Is it possible to perform in vitro assay with essential oil?. Retrieved from [Link]

Sources

- 1. CAS 17910-09-7: Curzerene | CymitQuimica [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Curzerene - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. biorlab.com [biorlab.com]

- 6. Curzerene | CAS:17910-09-7 | Manufacturer ChemFaces [chemfaces.com]

- 7. curzerene, 17910-09-7 [thegoodscentscompany.com]

- 8. Curzerene | 17910-09-7 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Assessment of Anti-Proliferative Activity of Curzerene via MTT Assay

Abstract

This application note provides a rigorous, standardized protocol for evaluating the anti-proliferative effects of Curzerene —a bioactive sesquiterpene isolated from Curcuma species—using the MTT colorimetric assay. Unlike generic protocols, this guide addresses compound-specific challenges such as Curzerene's solubility profile, volatility, and specific signaling interference (PI3K/Akt/mTOR). We detail the preparation of stable stock solutions, precise dosing strategies to determine IC50 values, and the mechanistic interpretation of results.

Introduction & Mechanistic Basis[1][2][3][4]

The Compound: Curzerene

Curzerene (C₁₅H₂₀O, MW: 216.32 g/mol ) is a sesquiterpene component of Curcuma zedoaria and Curcuma longa.[1][2][3][4][5][6][7][8][9][10] It has emerged as a potent chemotherapeutic candidate, exhibiting efficacy against glioblastoma, lung adenocarcinoma, and colorectal cancer.

Mechanism of Action: Curzerene does not merely "kill" cells; it systematically dismantles proliferation machinery.

-

Signaling Blockade: It inhibits the PI3K/Akt/mTOR axis, a critical survival pathway upregulated in many cancers.

-

Enzymatic Inhibition: It targets GSTA4 (Glutathione S-transferase A4), leading to accumulation of 4-HNE (4-hydroxynonenal) and subsequent apoptosis.

-

Mitochondrial Disruption: It induces loss of mitochondrial membrane potential (ΔΨm), triggering the intrinsic apoptotic cascade.

The Assay: MTT Principle

The MTT assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11][12]

-

Critical Nuance: This reduction is catalyzed by mitochondrial succinate dehydrogenase in metabolically active cells. Therefore, this assay measures metabolic potential as a proxy for viability.[7][11]

-

Curzerene Specificity: Since Curzerene affects mitochondrial potential, accurate timing of the MTT addition is crucial to distinguish between metabolic suppression and cell death.

Materials & Preparation

Reagents

-

Curzerene Standard: Purity ≥98% (HPLC grade).

-

MTT Reagent: 5 mg/mL in PBS (pH 7.4). Filter sterilize (0.22 µm) and store at 4°C in the dark.

-

Solubilization Buffer: 100% Dimethyl sulfoxide (DMSO).

-

Cell Culture Media: DMEM or RPMI-1640 + 10% FBS + 1% Pen/Strep.

Stock Solution Preparation (Self-Validating Step)

Curzerene is hydrophobic. Proper solubilization is vital to prevent micro-precipitation which causes high variability in absorbance readings.

Protocol for 50 mM Stock Solution:

-

Weigh: 10.82 mg of Curzerene.

-

Dissolve: Add 1.0 mL of sterile DMSO. Vortex for 30 seconds until clear.

-

Aliquot: Dispense 50 µL aliquots into amber tubes (Curzerene is light-sensitive).

-

Storage: Store at -20°C (stable for 6 months). Avoid repeated freeze-thaw cycles.

Expert Insight: Do not use aqueous buffers for the stock. Curzerene will precipitate immediately.

Experimental Protocol

Cell Seeding (Day 0)

-

Density: Seed cancer cells (e.g., A549, HCT116, U251) at 3,000 – 5,000 cells/well in 96-well plates.

-

Why? Curzerene treatment often lasts 24-72 hours. Over-seeding leads to contact inhibition, masking the drug's effect.

-

-

Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL PBS, not cells. This prevents evaporation-induced artifacts.

-

Incubation: 24 hours at 37°C, 5% CO₂ to allow attachment.

Compound Treatment (Day 1)

Prepare a 2X Working Solution series in culture media to ensure the final DMSO concentration is constant across all wells.

Dosing Strategy (Example for IC50 determination): Target Final Concentrations: 0, 10, 20, 40, 80, 160, 320 µM.

-

Vehicle Control: Media + 0.5% DMSO (Final concentration).

-

Dilution: Dilute the 50 mM stock into media to create 2X concentrations (e.g., for 320 µM final, prepare 640 µM).

-

Application: Aspirate old media carefully. Add 100 µL of fresh media + 100 µL of 2X drug solution.

-

Result: Final volume 200 µL/well; Final DMSO < 0.5%.

-

MTT Incubation (Day 2/3)

-

Timing: At the end of exposure (24h, 48h, or 72h), add 20 µL of MTT stock (5 mg/mL) to each well.

-

Note: Do not remove the drug-containing media unless the drug is highly colored (Curzerene is not).

-

-

Incubation: Incubate for 3 to 4 hours at 37°C.

Solubilization & Measurement

-

Aspiration: Carefully aspirate the media without disturbing the crystals.

-

Expert Tip: If cells are loosely adherent (e.g., H69AR), centrifuge the plate at 1000 rpm for 5 mins before aspiration.

-

-

Dissolution: Add 150 µL DMSO to each well.

-

Agitation: Shake the plate on an orbital shaker for 10 minutes at room temperature to fully dissolve crystals.

-

Read: Measure absorbance (OD) at 570 nm (reference wavelength 630 nm).

Data Visualization & Analysis

Workflow Diagram

The following diagram illustrates the critical path for the Curzerene MTT assay, highlighting quality control checkpoints.

Figure 1: Step-by-step workflow for Curzerene MTT assay with critical checkpoints.

Mechanistic Signaling Pathway

Understanding why the cells die is crucial for the application note. Curzerene acts as a multi-target inhibitor.

Figure 2: Curzerene mechanism of action: Inhibition of PI3K/Akt/mTOR and GSTA4 pathways.

Data Analysis & Expected Results

Calculation

Calculate the percentage of cell viability using the formula:

Typical IC50 Values (Reference Data)

Use these values to validate your experimental setup. If your IC50 deviates significantly (>10-fold), check your stock concentration.

| Cell Line | Tissue Origin | Treatment Time | Expected IC50 (µM) | Reference |

| SPC-A1 | Lung Adenocarcinoma | 72 h | ~47.0 | [Cheng et al., 2022] |